molecular formula C11H13BrO2 B1616715 5-Bromo-2-phenylpentanoic acid CAS No. 5464-04-0

5-Bromo-2-phenylpentanoic acid

Cat. No.: B1616715
CAS No.: 5464-04-0
M. Wt: 257.12 g/mol
InChI Key: XAXHEFYWZJCOLL-UHFFFAOYSA-N
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Description

5-Bromo-2-phenylpentanoic acid is a brominated carboxylic acid characterized by a pentanoic acid backbone (five-carbon chain) with a phenyl group attached to the second carbon and a bromine atom at the fifth carbon. Its inferred molecular formula is C₁₁H₁₃BrO₂, with a molecular weight of 257.12 g/mol. The phenyl group introduces steric bulk and hydrophobicity, while the bromine atom enhances electrophilic reactivity. Structural analogs in the evidence suggest its synthesis may involve bromination or coupling reactions, similar to methods described for related compounds .

Properties

CAS No.

5464-04-0

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

5-bromo-2-phenylpentanoic acid

InChI

InChI=1S/C11H13BrO2/c12-8-4-7-10(11(13)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)

InChI Key

XAXHEFYWZJCOLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCCBr)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(CCCBr)C(=O)O

Other CAS No.

5464-04-0

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 5-bromo-2-phenylpentanoic acid with structurally related brominated carboxylic acids:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
This compound C₁₁H₁₃BrO₂ 257.12 Not provided Phenyl (C2), Br (C5), pentanoic acid backbone
5-Bromopentanoic acid C₅H₉BrO₂ 181.03 2067-33-6 Straight-chain, Br at terminal position
3-(5-Bromo-2-methoxyphenyl)propanoic acid C₁₀H₁₁BrO₃ 259.10 Not provided Methoxy (C2), Br (C5) on phenyl; propanoic chain
5-Bromo-2-(phenylamino)benzoic acid C₁₃H₁₁BrN₂O₂ 307.14 Not provided Benzoic acid backbone, Br (C5), phenylamino (C2)

Key Observations :

  • Chain Length and Backbone: The pentanoic acid backbone of this compound offers greater flexibility and hydrophobicity compared to the shorter propanoic acid chain in 3-(5-bromo-2-methoxyphenyl)propanoic acid . The benzoic acid derivative (5-bromo-2-(phenylamino)benzoic acid) has a rigid aromatic backbone, favoring π-π interactions .
  • Substituent Effects: The phenyl group in this compound increases lipophilicity, likely reducing aqueous solubility compared to 5-bromopentanoic acid . Bromine Position: Terminal bromine in 5-bromopentanoic acid may enhance nucleophilic substitution reactivity, whereas bromine on a branched chain (as in this compound) could sterically hinder such reactions.

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